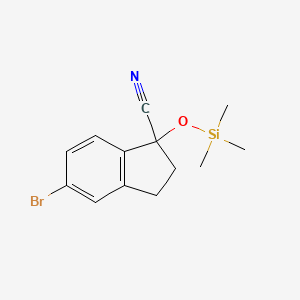
5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile
描述
5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile is a synthetic organic compound that belongs to the class of brominated indene derivatives This compound is characterized by the presence of a bromine atom, a trimethylsilyloxy group, and a carbonitrile group attached to the indene core
准备方法
The synthesis of 5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of an indene derivative followed by the introduction of the trimethylsilyloxy group and the carbonitrile group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and silylating agents like trimethylsilyl chloride (TMSCl) in the presence of a base. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.
化学反应分析
5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The trimethylsilyloxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are the subject of ongoing research.
相似化合物的比较
Similar compounds to 5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile include other brominated indene derivatives and silyloxy-substituted indenes These compounds share structural similarities but may differ in their chemical reactivity and biological activities
生物活性
5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile (CAS No. 1132943-65-7) is a chemical compound that has garnered interest in various fields of biological research. This article explores its biological activity, synthesis, and potential applications based on recent studies and data.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOSi |
| Molecular Weight | 310.26 g/mol |
| CAS Number | 1132943-65-7 |
| Solubility | Varies with solvent |
| Purity | >98% |
Synthesis
The synthesis of this compound typically involves the bromination of indene derivatives followed by trimethylsilylation and nitrilation processes. The synthetic route is crucial for obtaining high yields and purity for biological testing.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, bacterial cystathionine β-synthase (bCSE) inhibitors derived from brominated indoles have been shown to enhance the efficacy of antibiotics against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa . This suggests a potential role for 5-Bromo derivatives in antibiotic potentiation.
Cytotoxicity and Cancer Research
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. The presence of bromine in the structure may contribute to increased cytotoxicity against specific cancer types by disrupting cellular processes .
The proposed mechanism involves the inhibition of key enzymes involved in bacterial metabolism and cell wall synthesis, which could lead to increased susceptibility to conventional antibiotics . Additionally, the trimethylsilyl group may enhance lipophilicity, aiding in cellular uptake.
Case Studies
A study investigating the use of brominated indole derivatives as antibiotic potentiators highlighted the effectiveness of these compounds in reducing bacterial resistance mechanisms. The findings showed that when combined with standard antibiotics, these compounds significantly reduced the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth .
属性
IUPAC Name |
5-bromo-1-trimethylsilyloxy-2,3-dihydroindene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNOSi/c1-17(2,3)16-13(9-15)7-6-10-8-11(14)4-5-12(10)13/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTESNBAXNUBLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCC2=C1C=CC(=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














